3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole

描述

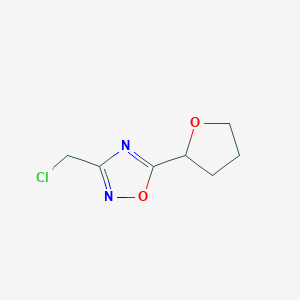

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole is a heterocyclic compound featuring a chloromethyl group and a tetrahydrofuran ring attached to an oxadiazole core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.

Attachment of the Tetrahydrofuran Ring: This step involves the reaction of the oxadiazole intermediate with a tetrahydrofuran derivative, often under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Cycloaddition: Dienophiles or dipolarophiles under thermal or catalytic conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the oxadiazole ring.

Cycloaddition Products: Larger heterocyclic systems incorporating the oxadiazole moiety.

科学研究应用

Chemical Properties and Structure

The compound features a unique oxadiazole ring fused with a tetrahydrofuran moiety, which contributes to its biological activity. Its structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 203.63 g/mol

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro.

Case Study : A study published in Cancer Letters demonstrated that compounds derived from this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .

Herbicide Development

Due to its structural characteristics, this compound is being explored for use as a herbicide. Its ability to disrupt plant growth at specific developmental stages makes it a candidate for selective herbicide formulations.

Data Table: Herbicidal Activity Comparison

| Compound Name | Target Species | Activity (g/ha) | Reference |

|---|---|---|---|

| Compound A | Amaranthus retroflexus | 50 | |

| Compound B | Zea mays | 75 | |

| This compound | Cucumis sativus | 30 |

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for large-scale production. The chloromethyl group allows for further functionalization, enabling the development of various derivatives tailored for specific applications.

Synthesis Overview :

- Starting Materials : Tetrahydrofuran derivatives and chloromethyl precursors.

- Reaction Conditions : Typically conducted under reflux in the presence of bases.

- Yield : High yields reported (up to 85%) under optimized conditions.

作用机制

The mechanism of action of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole depends on its application:

Biological Activity: In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Chemical Reactivity: The compound’s reactivity is largely governed by the electrophilic nature of the chloromethyl group and the nucleophilic sites on the oxadiazole ring.

相似化合物的比较

Similar Compounds

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole.

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different reactivity and properties.

Uniqueness

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the oxadiazole ring provides stability and electronic properties that are distinct from its triazole and thiadiazole analogs.

This compound’s versatility makes it a valuable target for research and development in various scientific and industrial fields.

生物活性

The compound 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 176.61 g/mol. Its structure includes a chloromethyl group and a tetrahydrofuran moiety, contributing to its unique biological properties.

Antiviral Activity

Research indicates that oxadiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various studies. A study highlighted that certain oxadiazole derivatives demonstrated inhibitory effects against Human Deacetylase Sirtuin 2 (HDSirt2) and other viral targets, suggesting potential as antiviral agents .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer activities. A related compound was found to exhibit moderate activity against a panel of cancer cell lines with an IC50 value around 92.4 µM . The structural features of oxadiazoles are believed to enhance their interaction with cancer cell targets, promoting apoptosis and inhibiting tumor growth.

Antimicrobial Effects

The antimicrobial properties of oxadiazoles have been well-documented. Compounds in this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the tetrahydrofuran ring or the chloromethyl group can significantly affect potency and selectivity against target pathogens. For example, compounds with different substituents on the oxadiazole ring have been systematically evaluated for their biological activities .

Case Studies

| Study | Compound | Activity | IC50 Value | Target |

|---|---|---|---|---|

| Similar Oxadiazole | Anticancer | 92.4 µM | Cancer Cell Lines | |

| Oxadiazole Derivative | Antiviral | Not specified | HDSirt2 | |

| Various Oxadiazoles | Antibacterial | < 10 µg/ml | MRSA |

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cellular processes such as DNA replication and transcription.

- Cell Membrane Disruption : Some derivatives affect bacterial cell membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptosis through various signaling pathways.

常见问题

Q. Basic: What synthetic routes are recommended for preparing 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole, and what reaction conditions are critical?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of appropriate precursors, such as amidoximes and carboxylic acid derivatives. Critical conditions include:

- Base selection : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to facilitate cyclization, as seen in oxadiazole-borane complex syntheses .

- Solvent optimization : Polar aprotic solvents like dimethyl ether (DME) at 50°C improve reaction efficiency .

- Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) ensures high purity .

Key Reference : Cyclocondensation strategies for similar oxadiazoles are detailed in .

Q. Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and chlorine integration. For example, the chloromethyl group (CH₂Cl) appears as a triplet near δ 4.5–5.0 ppm in ¹H NMR .

- IR Spectroscopy : Detects oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and tetrahydrofuran C-O bonds (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₈H₁₀ClN₃O₂: 215.0463) .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

Methodological Answer:

Discrepancies often arise from:

- Cell line variability : Test activity across multiple lines (e.g., T47D breast cancer vs. colorectal models) to assess selectivity .

- Target identification : Use photoaffinity labeling or pull-down assays to confirm molecular targets (e.g., TIP47 in apoptosis induction) .

- Purity validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .

Key Reference : Evidence from apoptosis inducer studies in .

Q. Advanced: What strategies optimize pharmacokinetic properties for central nervous system (CNS) targeting?

Methodological Answer:

- Lipophilicity adjustments : Introduce quinuclidinylmethyl groups (logP ~2.5) to enhance blood-brain barrier penetration, as demonstrated in borane complexes .

- Metabolic stability : Replace labile substituents (e.g., trifluoromethyl groups reduce oxidative metabolism) .

- In silico modeling : Predict CNS permeability using tools like SwissADME or MOE .

Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

- Positional substitution : Vary substituents at the 3-(chloromethyl) and 5-(tetrahydrofuran) positions. For example, replace tetrahydrofuran with pyridyl rings to assess binding affinity changes .

- Functional assays : Use flow cytometry to monitor cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .

- Computational docking : Perform molecular dynamics simulations to predict interactions with targets like FXR/PXR nuclear receptors .

Key Reference : SAR frameworks from .

Q. Advanced: What computational approaches predict the compound’s binding mode with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., MAO-B or IGF II binding proteins) .

- Binding energy calculations : Compare ΔG values (e.g., −19.10 kcal/mol for MAO inhibition) to prioritize derivatives .

- QM/MM simulations : Refine binding poses using hybrid quantum mechanics/molecular mechanics for halogen-bond interactions .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to toxicity risks (harmful if inhaled/swallowed) .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Key Reference : Safety protocols from .

Q. Advanced: How does the trifluoromethyl group in related oxadiazoles influence bioactivity?

Methodological Answer:

属性

IUPAC Name |

3-(chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISLILKBGRRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655435 | |

| Record name | 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039860-29-1 | |

| Record name | 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。